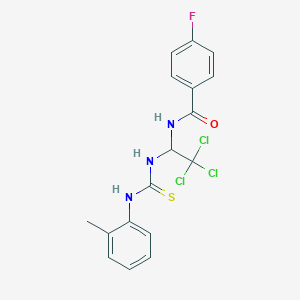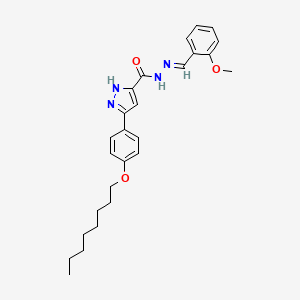![molecular formula C20H18F3N3OS B11993089 (2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)
(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure, which combines a thiazolidinone ring with hydrazone and trifluoromethylbenzyl groups, potentially enhancing its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the condensation of 1-(4-methylphenyl)ethanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to form the thiazolidinone ring: The hydrazone intermediate is then reacted with 3-(trifluoromethyl)benzyl isothiocyanate in the presence of a base, such as triethylamine, to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone or thiazolidinone ring.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential antimicrobial, anti-inflammatory, and anticancer properties make it a subject of interest for drug development and therapeutic research.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and thiazolidinone moieties. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological effects. Further research is needed to elucidate the specific pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Uniqueness
What sets this compound apart is its combination of a thiazolidinone ring with hydrazone and trifluoromethylbenzyl groups. This unique structure may confer enhanced biological activity and stability compared to similar compounds.
特性
分子式 |
C20H18F3N3OS |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
(2E)-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18F3N3OS/c1-12-6-8-15(9-7-12)13(2)25-26-19-24-18(27)17(28-19)11-14-4-3-5-16(10-14)20(21,22)23/h3-10,17H,11H2,1-2H3,(H,24,26,27)/b25-13+ |
InChIキー |
FRUACNLALPTUFJ-DHRITJCHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)/C |
正規SMILES |
CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11993018.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![2-(3,4-Dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11993038.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)

![4-[(4-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11993053.png)

![4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11993068.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
acetate](/img/structure/B11993105.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993110.png)
